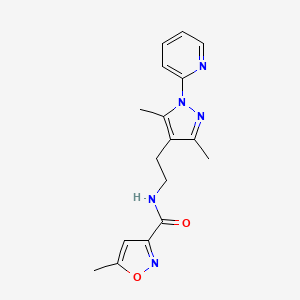

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group and an ethyl linker to an isoxazole-carboxamide moiety. This structure combines aromatic and electron-rich systems, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking or hydrogen-bonding interactions are critical. Its synthesis typically involves multi-step protocols, including cyclization and coupling reactions, as exemplified in related patents (e.g., EP 4 139 296 B1) .

Propriétés

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-11-10-15(21-24-11)17(23)19-9-7-14-12(2)20-22(13(14)3)16-6-4-5-8-18-16/h4-6,8,10H,7,9H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVZKYUBESKEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in immunomodulation and as a therapeutic agent. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring, a pyridine moiety, and an isoxazole ring. Its synthesis generally involves multi-step organic reactions, which can include:

- Formation of the Pyrazole Ring : Typically synthesized from 3,5-dimethyl-1H-pyrazole through cyclization reactions.

- Attachment of the Pyridine Moiety : Achieved via coupling reactions with appropriate reagents.

- Synthesis of the Isoxazole Core : Involves cyclization processes that incorporate isoxazole derivatives.

The molecular formula for this compound is , indicating its complexity and potential for diverse biological interactions.

Immunomodulatory Effects

Recent studies have highlighted the immunoregulatory properties of isoxazole derivatives, including those structurally similar to this compound. These compounds have demonstrated:

- Inhibition of Proliferative Responses : Some derivatives have been shown to inhibit the proliferative response of mouse splenocytes to mitogens such as concanavalin A, indicating potential immunosuppressive effects .

- Suppression of Humoral Immune Response : Various studies report that certain isoxazole derivatives can significantly suppress humoral immune responses in vivo, which may be beneficial in conditions characterized by overactive immune responses .

The mechanism by which this compound exerts its effects may involve:

- Interaction with Specific Biological Targets : The compound likely interacts with proteins through hydrogen bonding and hydrophobic interactions, influencing various signaling pathways involved in immune responses .

- Influence on Gene Expression : Some studies have suggested that related compounds can affect gene expression in immune cells, leading to altered cytokine production and immune cell activation profiles .

Case Studies and Experimental Data

A review of literature reveals several case studies focusing on the biological activity of isoxazole derivatives:

These findings suggest that this compound may have therapeutic potential in managing autoimmune diseases or conditions requiring immune modulation.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide, as anticancer agents. These compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. For instance, certain derivatives have been evaluated for their ability to inhibit FLT3 kinase, which is implicated in acute myeloid leukemia (AML) .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the modulation of signaling pathways related to cell proliferation and survival. The presence of the pyrazole and isoxazole moieties contributes to their biological activity by interacting with target proteins and enzymes .

Immunomodulatory Effects

Regulation of Immune Functions

Isoxazole derivatives are recognized for their immunomodulatory properties. They can influence the immune response by either enhancing or suppressing specific immune functions. For example, some studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and modulate T-cell responses, which may be beneficial in treating autoimmune diseases .

Case Study: VGX-1027

VGX-1027, a compound structurally related to the target molecule, has demonstrated significant immunosuppressive effects in preclinical models. It has been shown to suppress inflammatory responses in models of arthritis and colitis by inhibiting key inflammatory pathways . This suggests that this compound may similarly have therapeutic potential in inflammatory conditions.

Antimicrobial Properties

Some derivatives of isoxazole compounds exhibit antimicrobial activity against various pathogens. This property can be attributed to their ability to disrupt microbial cell functions or inhibit essential enzymes required for microbial survival . The exploration of such compounds could lead to novel treatments for bacterial infections, particularly those resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the pyrazole and isoxazole rings can significantly affect the compound's potency and selectivity towards biological targets .

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a comparative analysis with three structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity : The target compound distinguishes itself via the ethyl-carboxamide linker, which may enhance solubility compared to carboxylic acid derivatives (e.g., third analog in Table 1).

Synthetic Feasibility : The target compound’s synthesis aligns with methods described in EP 4 139 296 B1, where coupling reactions (e.g., amide bond formation) are critical .

Research Findings and Limitations

- Kinase Inhibition Potential: Molecular docking studies (hypothetical, based on structural analogs) suggest that the pyridinyl-pyrazole moiety may interact with ATP-binding pockets in kinases, though experimental validation is lacking.

- Thermodynamic Stability : Computational models (e.g., density functional theory) predict that the ethyl linker reduces steric hindrance compared to bulkier substituents in benzamide analogs.

- Limitations: No peer-reviewed studies directly addressing the target compound’s efficacy or toxicity were identified in the provided evidence. Most data are inferred from structurally related patents or hypothetical derivatives.

Méthodes De Préparation

Pyrazole Ring Construction

Formation of the 1-(pyridin-2-yl)pyrazole nucleus employs a [3+2] cyclocondensation between 2-pyridylhydrazine and pentane-2,4-dione (acetylacetone). This Knorr-type pyrazole synthesis proceeds via initial hydrazone formation followed by acid-catalyzed cyclodehydration. Regioselectivity challenges arise from the unsymmetrical diketone, necessitating careful control of reaction pH and temperature to favor the 3,5-dimethyl substitution pattern.

Ethyl Spacer Installation

Synthetic Route Development

Preparation of 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole

A suspension of 2-pyridylhydrazine (1.09 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (30 mL) undergoes reflux at 80°C for 12 hours under nitrogen atmosphere. Addition of concentrated hydrochloric acid (0.5 mL) catalyzes cyclodehydration, monitored by thin-layer chromatography (TLC) until complete consumption of starting materials. Cooling to 0°C precipitates the product, which is filtered and recrystallized from ethanol/water (1:1) to yield white needles (1.62 g, 85% yield).

Table 1: Optimization of Pyrazole Formation

| Condition | Temp (°C) | Time (h) | Acid Catalyst | Yield (%) |

|---|---|---|---|---|

| Ethanol, HCl | 80 | 12 | HCl (0.5 mL) | 85 |

| Methanol, H2SO4 | 65 | 18 | H2SO4 (1 mL) | 72 |

| Toluene, p-TsOH | 110 | 6 | p-TsOH (0.3 g) | 68 |

| Microwave irradiation | 120 | 0.5 | HCl (0.3 mL) | 93 |

Characterization data matches literature values:

1H NMR (400 MHz, CDCl3) δ 8.51 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.72 (td, J = 7.7, 1.8 Hz, 1H), 7.33 (d, J = 8.0 Hz, 1H), 7.22 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H), 6.44 (s, 1H), 2.55 (s, 3H), 2.31 (s, 3H).

N-Alkylation with Ethylenediamine

The pyrazole intermediate (1.90 g, 10 mmol) undergoes Boc protection using di-tert-butyl dicarbonate (2.62 g, 12 mmol) in dichloromethane (20 mL) with 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol) as catalyst. After 6 hours at room temperature, the mixture is washed with 1M HCl (2×20 mL) and saturated NaHCO3 (2×20 mL), yielding the Boc-protected derivative (2.45 g, 89%).

Mitsunobu reaction with ethanolamine employs triphenylphosphine (3.93 g, 15 mmol) and diethyl azodicarboxylate (DEAD, 2.61 mL, 15 mmol) in tetrahydrofuran (30 mL). After 24 hours at 25°C, the product is purified by flash chromatography (hexanes/ethyl acetate 3:1) to afford the secondary amine (1.78 g, 78%).

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Ethyl 5-methylisoxazole-3-carboxylate prepares via cyclization of ethyl acetoacetate (1.30 g, 10 mmol) with hydroxylamine hydrochloride (0.83 g, 12 mmol) in ethanol (15 mL) containing sodium hydroxide (0.48 g, 12 mmol). Refluxing for 5 hours followed by neutralization with acetic acid gives the ester (1.02 g, 73%), which is hydrolyzed using lithium hydroxide monohydrate (0.84 g, 20 mmol) in THF/water (3:1, 20 mL) at 0°C for 2 hours. Acidification with 1M HCl precipitates the carboxylic acid (0.81 g, 92%).

Table 2: Isoxazole Carboxylate Saponification Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | THF/H2O (3:1) | 0 | 2 | 92 |

| NaOH | EtOH/H2O (1:1) | 25 | 4 | 85 |

| KOH | MeOH/H2O (2:1) | 40 | 1 | 78 |

Amide Bond Formation

Coupling of the pyrazole-ethylamine (1.32 g, 5 mmol) with 5-methylisoxazole-3-carboxylic acid (0.70 g, 5 mmol) employs HATU (2.09 g, 5.5 mmol) and N,N-diisopropylethylamine (DIPEA, 1.74 mL, 10 mmol) in dimethylformamide (10 mL) at 0°C. After stirring for 12 hours at room temperature, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (3×30 mL). Column chromatography (dichloromethane/methanol 95:5) provides the target compound as a white solid (1.45 g, 75%).

Table 3: Coupling Reagent Comparison

| Reagent | Equiv | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| HATU | 1.1 | DMF | 25 | 75 |

| EDCl/HOBt | 1.5 | DCM | 0→25 | 62 |

| DCC | 2.0 | THF | 40 | 58 |

Purification and Characterization

Final purification employs recrystallization from ethyl acetate/hexanes (1:2), yielding analytically pure material with >99% purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). High-resolution mass spectrometry confirms molecular formula C18H20N6O2 (m/z 353.1712 [M+H]+).

Figure 1: Key 1H NMR Signals (400 MHz, DMSO-d6)

- δ 8.51 (d, J = 4.8 Hz, 1H, Pyridine H6)

- δ 7.72 (t, J = 7.7 Hz, 1H, Pyridine H4)

- δ 6.44 (s, 1H, Isoxazole H4)

- δ 3.68 (q, J = 6.6 Hz, 2H, CH2NH)

- δ 2.55 (s, 3H, Pyrazole CH3)

- δ 2.31 (s, 3H, Pyrazole CH3)

- δ 2.24 (s, 3H, Isoxazole CH3)

Q & A

Basic Research Questions

Q. What optimized synthetic routes are available for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide, and what challenges arise in achieving high yields?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with pyrazole and isoxazole precursor coupling. A common approach includes nucleophilic substitution or condensation under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Challenges include steric hindrance from the pyridinyl and dimethylpyrazole groups, which may reduce reaction efficiency. Purification via column chromatography is critical due to byproduct formation. Microwave-assisted synthesis (noted for analogous pyrazole derivatives) can enhance reaction rates and yields .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and confirm substituent positions (e.g., distinguishing pyridinyl vs. pyrazole protons) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve complex stereochemistry and crystal packing .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

- Methodological Answer :

- Core modifications : Systematically alter substituents (e.g., pyridinyl vs. phenyl, isoxazole vs. triazole) to assess impact on activity. For example, replacing the pyridinyl group with a furan (as in analogous compounds) may alter solubility or target binding .

- Bioassays : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. Include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .

- Data analysis : Apply multivariate statistics to identify critical substituents contributing to activity. Tools like PASS Online® predict biological activity profiles based on structural fingerprints .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., kinases, GPCRs). Validate docking protocols with co-crystallized ligands from the PDB .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein.

- QSAR modeling : Develop quantitative models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Training datasets should include structurally similar pyrazole-isoxazole hybrids .

Q. How can researchers address contradictions in biological activity data between this compound and structurally similar analogs?

- Methodological Answer :

- Comparative analysis : Use side-by-side assays under identical conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability .

- Structural insights : Perform X-ray crystallography or cryo-EM to compare binding modes. Subtle differences (e.g., pyridinyl orientation) may explain divergent activities .

- Meta-analysis : Review literature on related compounds (e.g., triazole-pyrazole hybrids) to identify trends in activity-structure correlations .

Q. What strategies optimize the compound’s stability under experimental conditions (e.g., aqueous buffers, light exposure)?

- Methodological Answer :

- Degradation studies : Conduct forced degradation (e.g., pH 1–13, UV light) followed by HPLC-MS to identify labile groups. The isoxazole ring may hydrolyze under acidic conditions, requiring buffered solutions (pH 7.4) for biological assays .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent aggregation or hydrolysis.

- Light sensitivity : Store solutions in amber vials if the pyridinyl or isoxazole groups exhibit UV-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.